REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](I)=[CH:6][CH:5]=1)=[O:3].C(Cl)Cl.CCN(CC)CC.[BH3:21].[OH:22][C:23]([C:26]([OH:29])([CH3:28])[CH3:27])([CH3:25])[CH3:24]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(OCC)C>[CH3:24][C:23]1([CH3:25])[C:26]([CH3:28])([CH3:27])[O:29][B:21]([C:7]2[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=2)[O:22]1 |f:3.4,5.6.7.8|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
B.OC(C)(C)C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which had been purged with N2 several times
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with H2O
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The Diethyl ether was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by gradient chromatography on silica (hexane, 5% EtOAc/hexane)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization (hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |